molecular formula C5H10N2O B3057000 Cyclobutylurea CAS No. 75914-67-9

Cyclobutylurea

Cat. No.: B3057000
CAS No.: 75914-67-9
M. Wt: 114.15 g/mol
InChI Key: XVDWZTJGQBNPFX-UHFFFAOYSA-N
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Description

Cyclobutylurea is an organic compound with the molecular formula C5H10N2O . It is characterized by a cyclobutane ring attached to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylurea can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with isocyanates under controlled conditions. The reaction typically proceeds as follows: [ \text{Cyclobutylamine} + \text{Isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process often involves the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclobutylurea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

    Substitution: Substitution reactions can occur at the urea moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

Cyclobutylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Cyclobutylurea can be compared with other similar compounds, such as:

  • Cyclopropylurea
  • Cyclopentylurea
  • Cyclohexylurea

Uniqueness: this compound is unique due to its cyclobutane ring, which imparts distinct structural and chemical properties. Compared to cyclopropylurea and cyclopentylurea, this compound has a different ring strain and reactivity profile. Cyclohexylurea, with a larger ring, exhibits different steric and electronic effects .

Properties

IUPAC Name

cyclobutylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)7-4-2-1-3-4/h4H,1-3H2,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWZTJGQBNPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297669
Record name cyclobutylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75914-67-9
Record name N-Cyclobutylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75914-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 117243
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Record name NSC117243
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Record name cyclobutylurea
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Record name cyclobutylurea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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